molecular formula C20H26O5 B13409687 2alpha-Hydroxyeupatolide 8-O-angelate

2alpha-Hydroxyeupatolide 8-O-angelate

Cat. No.: B13409687
M. Wt: 346.4 g/mol
InChI Key: ZYKRXWIPMUJNME-OLQIGLHESA-N
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Description

2alpha-Hydroxyeupatolide 8-O-angelate is a sesquiterpenoid compound derived from the plant Eupatorium chinense var. tozanense . It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C20H26O5 and a molecular weight of 346.42 g/mol .

Preparation Methods

2alpha-Hydroxyeupatolide 8-O-angelate is typically isolated from the herbs of Eupatorium chinense var. tozanense . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve high purity levels, often exceeding 98% . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

2alpha-Hydroxyeupatolide 8-O-angelate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of epoxides or hydroxylated derivatives, while reduction reactions may result in the formation of reduced sesquiterpenoid derivatives .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6-/t15-,16-,17-,18-/m1/s1

InChI Key

ZYKRXWIPMUJNME-OLQIGLHESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C

Origin of Product

United States

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